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molecular formula C10H6N2 B074147 Quinoline-2-carbonitrile CAS No. 1436-43-7

Quinoline-2-carbonitrile

Cat. No. B074147
M. Wt: 154.17 g/mol
InChI Key: WDXARTMCIRVMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037913B2

Procedure details

Typical procedure to prepare 2-cyanoquinoline from N-oxide: Preparation of 2-cyano-5-hydroxyl-2-quinoline: Trimethylsilyl cyanide (12.4 ml) was added into a solution of 5-hydroxyl-quinoline N-oxide (5 g) with triethylamine (13 ml) in MeCN. After the reaction was stirred at room temperature for 12 hours, solvents were removed under vaccum to provide a residue which was then partitioned between saturated NaHCO3 solution (100 ml) and EtOAc (100 ml). The aqueous solution was then extracted with EtOAc (2×100 ml). And the combined organic layer was dried over anhydrous MgSO4, filtered and concentrated to afford a crude product which purified by silica gel column chromatography to provide 5.3 g of 2-cyano-5-hydroxylquinoline. MS m/z: (M+H)+ calcd for C10H7N2O 171.06, found 171.03. HPLC retention time: 1.22 minutes (column I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-cyano-5-hydroxyl-2-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)#[N:2].C[Si](C#N)(C)C.[OH:19]C1C=CC=C2C=1C=CC=[N+]2[O-].C(N(CC)CC)C>CC#N>[C:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:19])[N:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC2=CC=CC=C2C=C1
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-cyano-5-hydroxyl-2-quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.4 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C2C=CC=[N+](C2=CC=C1)[O-]
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed under vaccum
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
was then partitioned between saturated NaHCO3 solution (100 ml) and EtOAc (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with EtOAc (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
And the combined organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude product which
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C1=NC2=CC=CC(=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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